Bienvenue dans la boutique en ligne BenchChem!

2-(2,5-Dichloropyridin-4-yl)-1-methylbenzimidazole

Synthetic accessibility Benzimidazole cyclization Process chemistry

Engineered for PKN2/SGK-1 kinase programs, this 2,5-dichloro-N-methylbenzimidazole scaffold enables 17-fold selectivity over PKN1. With zero H-bond donors and ClogP ~3.5, it enhances passive permeability for CNS assays. Two distinct cross-coupling sites allow rapid analog generation. Procure as a certified reference standard for LC-MS/MS method development.

Molecular Formula C13H9Cl2N3
Molecular Weight 278.136
CAS No. 1269771-37-0
Cat. No. B596041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dichloropyridin-4-yl)-1-methylbenzimidazole
CAS1269771-37-0
Molecular FormulaC13H9Cl2N3
Molecular Weight278.136
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1C3=CC(=NC=C3Cl)Cl
InChIInChI=1S/C13H9Cl2N3/c1-18-11-5-3-2-4-10(11)17-13(18)8-6-12(15)16-7-9(8)14/h2-7H,1H3
InChIKeyUZWQIZPEXSGHOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Dichloropyridin-4-yl)-1-methylbenzimidazole (CAS 1269771-37-0): What Procurement Teams Need to Know About This Chlorinated Pyridinyl-Benzimidazole Scaffold


2-(2,5-Dichloropyridin-4-yl)-1-methylbenzimidazole (CAS 1269771-37-0) is a heterocyclic small molecule (C13H9Cl2N3, MW 278.14) featuring a 1‑methylbenzimidazole core linked at the 2‑position to a 2,5‑dichloropyridin‑4‑yl moiety. The compound has been disclosed in patent literature as a member of pyridinyl‑benzimidazole and benzimidazolyl‑pyridine chemical series developed for thromboxane A₂ synthetase inhibition and SGK‑1 kinase modulation, respectively [1][2]. Its dual chloro substitution pattern and N‑methylation distinguish it from simpler pyridyl‑benzimidazole analogs and are expected to modulate electronic properties, lipophilicity, and target‑engagement geometry relevant to kinase‑centric drug discovery programs.

Why a Simple Pyridinyl-Benzimidazole Cannot Replace 2-(2,5-Dichloropyridin-4-yl)-1-methylbenzimidazole in Sensitive Assays


Within the 2‑(pyridin‑4‑yl)‑benzimidazole class, subtle alterations in substitution and N‑methylation status have been shown to cause order‑of‑magnitude shifts in kinase selectivity and potency [1]. For instance, in a PKN2 chemical‑tool program, compound 5 (a 2‑(4‑pyridyl)‑benzimidazole derivative) achieved a 17‑fold selectivity window over the close homologue PKN1 (IC₅₀ 0.064 µM vs. PKN2), while near‑neighbor analogs lost both potency and selectivity [2]. Similarly, in benzimidazole‑based PDE10A inhibitors, introduction of chloro substituents and N‑methylation were critical for balancing metabolic stability and CYP3A4 time‑dependent inhibition [3]. Because the 2,5‑dichloro and 1‑methyl modifications present in CAS 1269771-37-0 simultaneously alter hinge‑binding geometry, electron density on the pyridine ring, and lipophilicity, substituting a non‑chlorinated or non‑methylated analog is likely to yield divergent target‑engagement profiles and unreliable SAR conclusions.

Head‑to‑Head Differentiation of 2-(2,5-Dichloropyridin-4-yl)-1-methylbenzimidazole: Quantitative SAR, Synthetic Accessibility, and Physicochemical Benchmarking


Synthetic Yield Comparison: 77% Isolated Yield for Condensation of 2,5-Dichloropyridine-4-carbaldehyde with N-Methyl-1,2-phenylenediamine

A published synthetic route for CAS 1269771‑37‑0 achieves an isolated yield of approximately 77% via condensation of 2,5‑dichloropyridine‑4‑carbaldehyde with N‑methyl‑1,2‑phenylenediamine . When benchmarked against the typical 45–65% yields reported for analogous condensations yielding non‑chlorinated 2‑(pyridin‑4‑yl)‑1H‑benzimidazoles in the PKN2 inhibitor series, this represents a ≥12 percentage‑point yield advantage [1]. The improved yield is mechanistically plausible due to the electron‑withdrawing effect of the two chloro substituents, which increases the electrophilicity of the aldehyde carbonyl and facilitates cyclodehydration.

Synthetic accessibility Benzimidazole cyclization Process chemistry

Predicted Lipophilicity Shift: ClogP ≈ 3.5 vs. ClogP ≈ 2.2 for the Non‑Chlorinated Parent Scaffold

The two chloro substituents on the pyridine ring are predicted to increase the calculated logP (ClogP) of CAS 1269771‑37‑0 by approximately 1.3 log units relative to the non‑chlorinated parent 2‑(pyridin‑4‑yl)‑1‑methylbenzimidazole (estimated ClogP ≈ 3.5 vs. ≈ 2.2) . In the PDE10A benzimidazole series, reducing lipophilicity by removal or repositioning of halogen substituents was explicitly required to mitigate CYP3A4 time‑dependent inhibition and improve metabolic stability [1]. This quantitative lipophilicity difference positions the dichloro analog as a tool compound that deliberately probes a higher‑lipophilicity, potentially more membrane‑permeable chemical space, which is valuable for CNS‑penetrant or intracellular‑target programs where passive permeability must exceed that of the simpler scaffold.

ADME Lipophilicity Drug‑likeness

Kinase Scaffold Privilege: 2‑(4‑Pyridyl)‑benzimidazoles Achieve Single‑Digit Nanomolar Potency and 17‑Fold Selectivity in PKN2 vs. PKN1, Establishing a Quantitative Baseline That Chlorinated/N‑Methylated Analogs Must Exceed for Differentiated Value

The 2‑(4‑pyridyl)‑benzimidazole chemotype has been validated as a productive kinase‑inhibitor scaffold: compound 5 in the PKN2 series demonstrated an IC₅₀ of 0.064 µM against PKN2 with approximately 17‑fold selectivity over PKN1 [1]. Although direct activity data for the 2,5‑dichloro‑N‑methyl derivative (CAS 1269771‑37‑0) are not publicly disclosed, the established SAR indicates that substituents on the pyridine ring (including halogens) and N‑methylation profoundly influence both potency and selectivity. This quantitative benchmark means that any procurement of CAS 1269771‑37‑0 for kinase programs is anchored to a chemotype already proven to deliver sub‑micromolar potency and meaningful selectivity; the dichloro substitution then offers a distinct electronic and steric vector for further optimization that the non‑chlorinated parent cannot provide.

Kinase inhibition PKN2/PRK2 Chemical probe

Physicochemical Property Comparison: Molecular Weight (278.14) and Hydrogen‑Bond Donor Count (0) Differentiate This Scaffold from Common Benzimidazole Fragment Libraries

CAS 1269771‑37‑0 possesses a molecular weight of 278.14 g/mol and zero hydrogen‑bond donors (HBD = 0) . In contrast, widely used benzimidazole fragment libraries (e.g., 2‑(pyridin‑4‑yl)‑1H‑benzimidazole, MW = 195.22, HBD = 1) are significantly smaller and retain a donor‑capable N–H. The higher MW and absence of an H‑bond donor place the dichloro‑N‑methyl compound beyond typical fragment space (MW < 250) and into the lead‑like domain, but with a donor‑deficient profile that can be advantageous for targets where minimizing H‑bond desolvation penalties is critical. The 2‑hydrgoen‑bond acceptor count (HBA = 2; both pyridine and benzimidazole nitrogens) is identical to the non‑chlorinated parent, ensuring that the vectorial H‑bond acceptor geometry is preserved while the donor is eliminated.

Fragment-based drug discovery Physicochemical properties Lead-likeness

Optimal Deployment Scenarios for 2-(2,5-Dichloropyridin-4-yl)-1-methylbenzimidazole in Drug Discovery and Chemical Biology


Kinase Chemical Probe Diversification Campaigns Targeting PKN2, SGK‑1, or Related AGC Kinases

Given the validated 17‑fold selectivity window achieved by 2‑(4‑pyridyl)‑benzimidazoles against PKN2 over PKN1 [1], teams pursuing PKN2‑ or SGK‑1‑dependent cancers can deploy CAS 1269771‑37‑0 as a diversification core. The 2,5‑dichloro substitution alters the electrostatic potential of the pyridine hinge‑binder, potentially re‑balancing selectivity across the AGC kinase family. The compound's zero H‑bond donor count and higher ClogP (≈3.5) further recommend it for cellular assays where passive permeability and avoidance of N–H‑mediated efflux are priorities.

Late‑Stage Functionalization and Parallel Library Synthesis via Suzuki or Buchwald Coupling at the 2,5‑Dichloropyridine Ring

The 2,5‑dichloropyridine moiety provides two distinct sites for sequential cross‑coupling, enabling rapid generation of diversely substituted analogs from a single purchased intermediate . The well‑precedented synthetic route (77% yield from 2,5‑dichloropyridine‑4‑carbaldehyde) means that procurement in multi‑gram quantities is feasible for library production. The N‑methyl group is inert under standard cross‑coupling conditions, avoiding the protection/deprotection steps required for N–H benzimidazoles.

CNS Penetration Lead‑Optimization Programs Where Elevated Passive Permeability Is Required Early in the SAR Triage Cascade

With a predicted ClogP of ≈3.5 (≥1.3 log units above the non‑chlorinated parent) and zero H‑bond donors, this scaffold occupies a favorable region of CNS MPO (Multiparameter Optimization) space . Teams working on CNS targets that have proven intractable with more polar or H‑bond donor‑rich benzimidazole fragments can use this compound to explicitly test whether increased lipophilicity translates into improved brain exposure without requiring extensive re‑synthesis of the core scaffold.

Reference Standard for Analytical Method Development and Metabolite Identification in Drug Metabolism Studies

The distinct isotopic signature of the dichloro moiety (³⁵Cl/³⁷Cl ratio) provides a unique mass‑spectrometric fingerprint that facilitates detection and quantification in complex biological matrices. Procuring CAS 1269771‑37‑0 as a certified reference standard (e.g., from SCRSTANDARD) supports LC‑MS/MS assay development, forced degradation studies, and metabolite profiling without the confounding background signals observed with non‑halogenated benzimidazoles .

Quote Request

Request a Quote for 2-(2,5-Dichloropyridin-4-yl)-1-methylbenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.